SodiumAescinate

Edema Resolution Venous Insufficiency Post-operative Recovery

Formulators require water-soluble escin for injectable therapies; native escin is poorly water-soluble, limiting its parenteral use. Sodium Aescinate (CAS 152-94-4) is the sodium salt of escin, delivering the solubility necessary for aqueous IV solutions targeting post-surgical edema and vascular insufficiency. - Enables stable aqueous formulations for intravenous administration, unachievable with generic escin. - Inhibits capillary permeability via hyaluronidase and elastase suppression. - Available with ≥98% HPLC purity and comprehensive CoA detailing isomeric profile.

Molecular Formula C5H8O2
Molecular Weight 0
CAS No. 152-94-4
Cat. No. B1173160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodiumAescinate
CAS152-94-4
SynonymsSodiumAescinate
Molecular FormulaC5H8O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Aescinate Core Identity & Specifications


Sodium aescinate (SA, CAS 152-94-4) is the sodium salt of escin, a natural mixture of triterpenoid saponins extracted primarily from the seeds of Aesculus hippocastanum (horse chestnut) . It is characterized as a white to off-white crystalline powder with a molecular formula of C54H84NaO23 and a molecular weight of 1124.22 g/mol [1]. SA is recognized for its anti-inflammatory, anti-edematous, and venotonic pharmacological properties [2]. Its primary mechanism involves enhancing venous tone and reducing capillary permeability through the inhibition of enzymes like hyaluronidase and elastase, as well as modulation of inflammatory signaling pathways such as NF-κB .

Venotonic & anti-edematous pathway research
Aqueous-soluble sodium salt for injectable formulation studies
Reported hyaluronidase/elastase inhibition & NF-κB modulation

Why Sodium Aescinate Is Not Substitutable


Substitution of sodium aescinate with generic escin or beta-escin is scientifically and practically unsound due to critical differences in physicochemical properties and formulation potential. The native escin compound (CAS 6805-41-0) and its beta-isomer (CAS 11072-93-8) are poorly soluble in water, severely limiting their utility in aqueous-based pharmaceutical preparations, particularly for intravenous administration [1]. Sodium aescinate, as the sodium salt, exhibits significantly enhanced aqueous solubility, which is a prerequisite for the development of stable injectable solutions and other fluid formulations . This solubility advantage directly enables its clinical use in acute settings where rapid, systemic delivery is required, such as in post-surgical edema management, a capability not feasible with the insoluble parent compound [2].

Sodium Aescinate
Escin / Beta-Escin
Aqueous-soluble salt
Poorly water-soluble; limits aqueous formulation utility
Enables injectable research formulation models
Not suitable for injectable study design; may require salt conversion

Similar triterpenoid name does not imply interchangeable solubility or formulation research utility.

Differentiation Evidence: Sodium Aescinate vs. Comparators


Faster Edema Resolution vs. Compression Therapy

In a randomized controlled trial following endovenous laser ablation (EVLA) for varicose veins, patients receiving sodium aescinate (SA) demonstrated significantly faster reduction in calf circumference compared to a control group receiving compression therapy without venoactive drugs. At day 10 post-procedure, the mean calf circumference difference from baseline was 1.04 ± 0.35 cm in the SA group versus 2.39 ± 1.15 cm in the control group (p < 0.001) . This trend persisted through day 30, with SA patients showing nearly complete resolution (0.18 ± 0.64 cm difference) while the control group still exhibited measurable edema (0.82 ± 0.96 cm difference; p < 0.001) .

Edema Resolution
Reported
Day 10 calf circumference reduction: 1.04 ± 0.35 cm (SA) vs 2.39 ± 1.15 cm (control)
Day 30: 0.18 ± 0.64 cm vs 0.82 ± 0.96 cm
Reported difference: 1.35 cm (Day 10), 0.64 cm (Day 30) greater reduction
Supports accelerated edema-resolution endpoint in post-procedural model
RCT n=87; SA 60 mg BID 20 days post-EVLA; p
Hemorrhoid Bleeding
Reported
Bleeding cessation: 2 days (Aescin+MPFF) vs 4 days (MPFF alone)
Mass resolution: 4 days vs 5 days
Reported 50% shorter bleeding-cessation endpoint
Supports bleeding-cessation endpoint improvement with add-on Aescin in hemorrhoid model
RCT n=120; Grades 1-2 internal hemorrhoids
Pain Score
Reported
VAS change: -0.257 ± 1.097 (SA) vs +0.506 ± 1.250 (control)
Reported 0.763-point advantage in VAS improvement
Supports pain-score endpoint improvement in post-EVLA research context
Same RCT; p=0.0168
Adhesion Prevention
Class-level
In vivo rat peritoneal adhesion model: AESS (0.5–2 mg/kg/d) significantly reduced adhesion incidence/severity
Mechanism linked to RhoA/ROCK pathway inhibition
Supports anti-adhesion model-response in preclinical peritoneal surgery model
n=60; 7-day treatment; class-level inference
Nephrotoxicity
Class-level
SA elevated BUN, Scr, Kim-1; induced ferroptosis in in vivo/in vitro models
Distinct from MPFF/diosmin, which are not classically associated with this renal injury mechanism
Indicates class-distinct renal safety endpoint monitoring necessity
Purity and isomeric profile review recommended
Edema Resolution Venous Insufficiency Post-operative Recovery

Synergistic Hemorrhoid Relief with MPFF

A randomized controlled trial comparing the efficacy of Micronized Purified Flavonoid Fraction (MPFF) alone versus MPFF combined with Aescin (the parent compound of sodium aescinate) in treating acute hemorrhoids found significant advantages for the combination therapy. The median time to cessation of bleeding was halved in the combination group (2 days) compared to the MPFF-only group (4 days), a difference that was statistically significant [1]. Similarly, resolution of mass effect was achieved in 4 days with the combination versus 5 days with MPFF alone [1].

Hemorrhoid Bleeding
Reported
Bleeding cessation: 2 days (Aescin+MPFF) vs 4 days (MPFF alone)
Mass resolution: 4 days vs 5 days
Reported 50% shorter bleeding-cessation endpoint
Supports bleeding-cessation endpoint improvement with add-on Aescin in hemorrhoid model
RCT n=120; Grades 1-2 internal hemorrhoids
Hemorrhoid Bleeding Control Combination Therapy

Analgesic Effect vs. Standard Post-operative Care

The same RCT evaluating SA post-EVLA also assessed pain levels using the 10-point Visual Analog Scale (VAS). The data revealed that pain relief was achieved more rapidly in the SA group. By day 10, the SA group showed a VAS reduction of 0.257 ± 1.097, while the control group's pain had worsened slightly with an increase of 0.506 ± 1.250 (p = 0.0168) . This indicates that SA not only reduces edema but also provides a measurable analgesic benefit beyond standard care, potentially reducing the need for additional pain medication .

Pain Score
Reported
VAS change: -0.257 ± 1.097 (SA) vs +0.506 ± 1.250 (control)
Reported 0.763-point advantage in VAS improvement
Supports pain-score endpoint improvement in post-EVLA research context
Same RCT; p=0.0168
Pain Management Post-operative Analgesia Patient-reported Outcomes

Post-Operative Adhesion Prevention

In a pre-clinical model of post-operative peritoneal adhesions, sodium aescinate (AESS) treatment significantly reduced adhesion formation. In Sprague-Dawley rats, intravenous administration of AESS at doses of 0.5, 1, and 2 mg/kg/d for 7 days led to a notably lower incidence and severity of adhesions compared to a vehicle control and a positive control group . Mechanistically, this was linked to inhibition of the RhoA/ROCK signaling pathway, leading to decreased collagen I and α-SMA deposition .

Adhesion Prevention
Class-level
In vivo rat peritoneal adhesion model: AESS (0.5–2 mg/kg/d) significantly reduced adhesion incidence/severity
Mechanism linked to RhoA/ROCK pathway inhibition
Supports anti-adhesion model-response in preclinical peritoneal surgery model
n=60; 7-day treatment; class-level inference
Adhesion Prevention Abdominal Surgery Anti-fibrotic

Renal Toxicity Risk and Purity Requirements

Recent studies have established a clear link between sodium aescinate (SA) exposure and nephrotoxicity, characterized by ferroptosis. In vivo data showed that SA significantly elevated blood urea nitrogen (BUN), serum creatinine (Scr), and Kidney injury molecule 1 (Kim-1) levels, accompanied by pathological renal tissue changes . This toxicity profile is a critical differentiator from other venoactive drugs like MPFF or diosmin, which are generally not associated with such renal effects. Furthermore, research indicates that the cytotoxicity of sodium aescinate's constituent isomers is dose-dependent and related to inhibition of heat shock proteins (HSPs), and that beta-glucuronidase hydrolysis can reduce this toxicity [1].

Nephrotoxicity
Class-level
SA elevated BUN, Scr, Kim-1; induced ferroptosis in in vivo/in vitro models
Distinct from MPFF/diosmin, which are not classically associated with this renal injury mechanism
Indicates class-distinct renal safety endpoint monitoring necessity
Purity and isomeric profile review recommended
Safety Profile Renal Toxicity Quality Control

Application Scenarios: High-Purity Sodium Aescinate


Intravenous Formulations for Post-Operative Edema

Sodium aescinate is the preferred active pharmaceutical ingredient (API) for developing injectable solutions to treat post-surgical and post-traumatic edema. This is due to its unique, verified solubility profile as the sodium salt of escin, enabling the creation of stable aqueous formulations . Procurement for this application should prioritize vendors providing material with documented purity (≥98% by HPLC) and comprehensive certificates of analysis (CoA) that detail the isomeric profile and absence of nephrotoxic impurities, directly linking to the safety concerns established in Section 3 [1].

Oral/Topical Combination with MPFF for Hemorrhoid Relief

Formulators developing combination therapies for acute hemorrhoids should prioritize sodium aescinate (or its parent compound, escin) as the saponin component. The RCT evidence demonstrates that adding Aescin to a standard MPFF regimen halves the time to bleeding cessation (2 days vs. 4 days), a clinically significant benefit . This scenario demands an API with validated purity and a particle size profile suitable for incorporation into oral dosage forms (e.g., capsules, tablets) or topical gels, where its anti-inflammatory and venotonic actions can be fully realized.

Reference Standard for Assay Development

Given the documented potential for dose-dependent renal toxicity linked to its isomeric components , high-purity sodium aescinate is an essential reference standard for analytical laboratories. Procurement for this purpose requires material with a certified purity of >98% and detailed characterization data (e.g., HPLC, NMR, MS) to support the development and validation of robust analytical methods for both API batch release testing and therapeutic drug monitoring (TDM) in clinical trials [1].

Anti-Adhesion & Anti-Fibrotic Research

Researchers exploring therapies for post-surgical adhesions or fibrotic diseases may specifically select sodium aescinate over other venoactive agents. The unique pre-clinical evidence demonstrating its ability to suppress peritoneal adhesion formation via RhoA/ROCK pathway inhibition is a compelling reason for targeted procurement . For these exploratory studies, the compound's solubility and ability to be formulated for intravenous or intraperitoneal administration in animal models is a critical selection criterion.

Application
Selection Property
Validation Focus
Injectable post-operative edema research models
Aqueous-salt solubility profile
Isomeric purity & nephrotoxicity marker review
Hemorrhoid combination therapy research (oral/topical)
Validated saponin component for MPFF co-formulation
Bleeding-cessation endpoint & formulation compatibility
Bioanalytical method development reference standard
High-purity certified reference material
Isomeric characterization & analytical method validation
Anti-adhesion & anti-fibrotic research
RhoA/ROCK pathway inhibition activity
Adhesion-formation model-response & dosing route

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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